N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C18H16N2O4S2 and its molecular weight is 388.46. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibitory Potential
A study by Abbasi et al. (2019) investigated the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties. These compounds, including variants of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, were tested for their inhibitory activities against α-glucosidase and acetylcholinesterase. Most compounds exhibited significant inhibitory activity against yeast α-glucosidase and weaker activity against acetylcholinesterase (Abbasi et al., 2019).
Synthesis Methods
Rozentsveig et al. (2013) developed a one-pot synthesis method for N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, closely related to the compound . This synthesis method highlights the chemical versatility and potential for producing various related sulfonamide compounds (Rozentsveig et al., 2013).
Antimalarial and COVID-19 Applications
Fahim and Ismael (2021) conducted a theoretical investigation on the reactivity of sulfonamides, including those similar to this compound, as potential antimalarial agents and as drugs for COVID-19. The study included computational calculations and molecular docking studies, demonstrating the versatility of such compounds in addressing different diseases (Fahim & Ismael, 2021).
Fluorescent Probe Applications
Wang et al. (2012) developed a reaction-based fluorescent probe using a sulfonamide structure for the discrimination of thiophenols over aliphatic thiols. This highlights the potential of such compounds in chemical sensing and environmental monitoring applications (Wang et al., 2012).
Antibacterial Properties
Abbasi et al. (2016) researched the anti-bacterial potential of N-substituted sulfonamides bearing a benzodioxane moiety. Their results showed potent therapeutic potential against various Gram-negative and Gram-positive strains, indicating the relevance of these compounds in developing new antibacterial agents (Abbasi et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-inflammatory and antioxidant activities , suggesting that they may target enzymes or receptors involved in these processes.
Mode of Action
Based on the structure and known activities of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, or van der waals forces .
Biochemical Pathways
Given its reported anti-inflammatory and antioxidant activities , it may be involved in the regulation of inflammatory pathways and oxidative stress responses.
Pharmacokinetics
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra, suggesting good bioavailability .
Result of Action
Based on the reported activities of similar compounds, it can be hypothesized that it may exert its effects by modulating the activity of its targets, leading to changes in cellular signaling and function .
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c21-26(22,14-5-6-15-16(11-14)24-9-8-23-15)20-12-13-3-1-7-19-18(13)17-4-2-10-25-17/h1-7,10-11,20H,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJRDLIMOYFRIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=C(N=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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